![molecular formula C6H11FO B6599023 3-(1-fluorocyclopropyl)propan-1-ol CAS No. 1784577-38-3](/img/structure/B6599023.png)
3-(1-fluorocyclopropyl)propan-1-ol
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Overview
Description
3-(1-Fluorocyclopropyl)propan-1-ol is an organic compound that features a fluorinated cyclopropyl group attached to a propanol backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 3-(1-fluorocyclopropyl)propan-1-ol involves the Stille cross-coupling reaction. This method uses a bench-stable (1-fluorocyclopropyl)metalloid reagent, which is amenable to a wide range of aryl and alkenyl (pseudo)halides bearing various functional groups . The reaction conditions typically involve palladium catalysis, which facilitates the coupling process.
Industrial Production Methods
Industrial production of this compound may leverage similar synthetic routes but on a larger scale. The scalability of the Stille cross-coupling reaction makes it suitable for industrial applications, ensuring consistent yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(1-Fluorocyclopropyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and various nucleophiles.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of substituted cyclopropyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral and Antifungal Properties
Research indicates that compounds containing fluorinated cyclopropyl moieties can exhibit enhanced biological activity. For instance, derivatives of 3-(1-fluorocyclopropyl)propan-1-ol have been studied for their potential as antiviral agents. The fluorine atom may improve the pharmacokinetic properties of these compounds, making them more effective against viral infections .
Drug Development
The compound has been explored as a scaffold in drug design. Its unique structure allows for modifications that can lead to the development of new therapeutic agents. For example, derivatives of this alcohol have shown promise in treating diseases linked to the central nervous system due to their ability to cross the blood-brain barrier effectively .
Organic Synthesis Applications
Building Block for Complex Molecules
this compound serves as an important building block in organic synthesis. Its functional groups allow for further chemical transformations, making it useful in the synthesis of more complex organic molecules. This includes its use in the preparation of various pharmaceuticals and agrochemicals .
Reagent in Chemical Reactions
The compound has been utilized as a reagent in various chemical reactions, including nucleophilic substitutions and coupling reactions. Its reactivity profile is advantageous for synthesizing other functionalized compounds that are relevant in both academic research and industrial applications .
Materials Science Applications
Polymer Chemistry
In materials science, this compound has potential applications in polymer chemistry. Its incorporation into polymer matrices can enhance properties such as thermal stability and chemical resistance. Research is ongoing to explore its effectiveness in creating high-performance materials suitable for various industrial applications .
Case Studies
Mechanism of Action
The mechanism of action of 3-(1-fluorocyclopropyl)propan-1-ol involves its interaction with molecular targets through its fluorinated cyclopropyl group. This interaction can modulate the compound’s physico-chemical properties, such as conformation, pKa, and lipophilicity, which in turn affects its pharmacokinetic profile . The specific pathways and molecular targets depend on the context of its application, whether in pharmaceuticals or agrochemicals.
Comparison with Similar Compounds
Similar Compounds
3-Fluoropropan-1-ol: Similar in structure but lacks the cyclopropyl group.
1-Fluorocyclopropylmethanol: Similar in structure but differs in the position of the hydroxyl group.
3-(1-Fluorocyclopropyl)propan-2-ol: Similar in structure but differs in the position of the hydroxyl group.
Uniqueness
3-(1-Fluorocyclopropyl)propan-1-ol is unique due to the presence of both a fluorinated cyclopropyl group and a propanol backbone. This combination imparts distinct physico-chemical properties, making it valuable for specific applications in drug development and industrial chemistry .
Biological Activity
3-(1-Fluorocyclopropyl)propan-1-ol, a fluorinated organic compound, has garnered attention in various fields, particularly in medicinal chemistry and organic synthesis. Its unique structural properties, characterized by a cyclopropyl moiety and a hydroxyl group, suggest potential biological activities that warrant detailed exploration.
This compound is synthesized primarily through the Stille cross-coupling reaction, which allows for the introduction of the fluorinated cyclopropyl group into the propanol backbone. This method is favored for its scalability and efficiency in producing high-purity compounds suitable for further biological evaluations.
The biological activity of this compound is hypothesized to stem from its interaction with various biomolecular targets. The presence of the fluorinated cyclopropyl group can influence the compound's lipophilicity and pharmacokinetic properties, which may enhance its ability to penetrate biological membranes and interact with specific receptors or enzymes .
Enzyme Inhibition
Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways. Its structural similarity to known enzyme inhibitors positions it as a candidate for further investigation in drug discovery .
Case Studies
While direct case studies on this compound are scarce, related compounds have been studied extensively:
- Fluorinated Cyclopropyl Derivatives : A study demonstrated that fluorinated cyclopropyl alcohols could inhibit xanthine oxidase, an enzyme linked to gout and hyperuricemia .
- Synthesis and Biological Evaluation : In a synthetic study involving halocyclopropanol derivatives, researchers noted significant biological activity correlating with structural modifications similar to those found in this compound .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Structure Description | Biological Activity |
---|---|---|
3-Fluoropropan-1-ol | Lacks cyclopropyl group | Moderate antimicrobial activity |
1-Fluorocyclopropylmethanol | Hydroxyl group on a different carbon | Limited data on biological effects |
3-(1-Fluorocyclopropyl)propan-2-ol | Hydroxyl group on a different carbon | Potential enzyme inhibition |
Properties
IUPAC Name |
3-(1-fluorocyclopropyl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11FO/c7-6(3-4-6)2-1-5-8/h8H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODQWLXBPSIFIEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CCCO)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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